4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2FO3S and a molecular weight of 245.06 g/mol . This compound is characterized by the presence of chloro, fluoro, hydroxy, and sulfonyl chloride functional groups attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of a benzene derivative. One common method includes the reaction of 4-chloro-2-fluoro-3-hydroxybenzene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is maintained at a specific range to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation. The use of advanced equipment and controlled environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The presence of chloro and fluoro substituents on the benzene ring enhances its electrophilic nature, facilitating various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-3-hydroxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(13(8,11)12)5(9)6(3)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLNUGDCAJTHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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